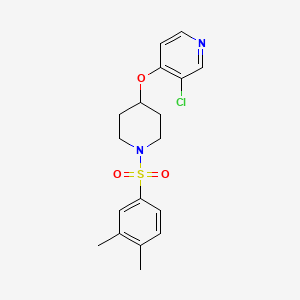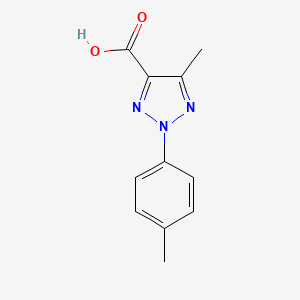![molecular formula C11H12O5 B2806481 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 869946-46-3](/img/structure/B2806481.png)
2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid, also known as 2-(benzo[d][1,3]dioxol-5-yloxy)propanoic acid, is a compound with the molecular weight of 210.19 .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in various studies . For instance, a direct and concise method has been reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been analyzed using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied. For example, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, synthesized from benzo[d][1,3]dioxole incorporated diselenide, was transformed into various synthetically important unsymmetrical monoselenides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid include its molecular weight of 210.19 .Wissenschaftliche Forschungsanwendungen
Crystallography
The compound has been studied in the field of crystallography . The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, a related compound, has been determined .
Flavoring Substance
The compound has been evaluated as a potential flavoring substance . However, it is not intended to be used in beverages .
Detection of Heavy Metal Ions
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
Antitumor Activities
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which are related compounds, were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Synthesis of Other Compounds
The compound can be used as a starting material in the synthesis of other compounds. For example, it has been used in the synthesis of naproxen acylchloride .
Material Science
The compound can also be used in material science, particularly in the development of new materials with unique properties. The crystal structure of the compound can provide valuable information about its potential applications in this field .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-ylmethyl derivatives, have been shown to interact with γ-aminobutyric acid receptors (gabaar-β3 homopentamer) . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-8(11(12)13)16-7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQXZIEIAKRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)
![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)


![1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)

![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


